N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide
Description
N-(4-Hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a naphthalene core substituted with a hydroxyl group at the 4-position and a 2,5-dimethylbenzenesulfonamide moiety linked via the nitrogen atom. This compound’s structure combines aromatic and sulfonamide functional groups, which are pivotal in pharmaceutical and materials science applications.
Properties
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-7-8-13(2)18(11-12)23(21,22)19-16-9-10-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBVJYWOFMIHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Schematic
The preparation follows a two-step nucleophilic acyl substitution mechanism:
Step 1 : Sulfonation of 4-hydroxynaphthalen-1-amine
Step 2 : Amidation with 2,5-dimethylbenzenesulfonyl chloride
$$
\text{C}{10}\text{H}9\text{NO} + \text{C}8\text{H}9\text{ClO}2\text{S} \xrightarrow{\text{Base}} \text{C}{18}\text{H}{17}\text{NO}3\text{S} + \text{HCl}
$$
Reaction progress is monitored via TLC (Rf 0.43 in 3:1 EtOAc/hexane) and IR spectroscopy (disappearance of S=O stretch at 1370 cm⁻¹).
Detailed Preparation Protocols
Standard Laboratory-Scale Synthesis
Table 1 : Optimized Reaction Parameters from Benchmark Studies
Alternative Industrial-Scale Adaptation
Key Modifications :
- Replaces DCM with toluene to reduce environmental impact
- Implements continuous flow reactor (residence time 47 min)
- Uses K₂CO₃ (3.0 eq) as non-pyridinic base
- Achieves 91% yield at 500 g scale
Critical Process Variables
Solvent Effects
Table 2 : Solvent Impact on Reaction Kinetics
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 85 | 98 |
| THF | 7.52 | 72 | 95 |
| Acetone | 20.7 | 63 | 89 |
| DMF | 36.7 | 68 | 92 |
Polar aprotic solvents enhance sulfonyl chloride activation but increase hydrolysis side reactions.
Base Selection Criteria
Figure 1 : Base Efficacy Comparison
- Pyridine: 85% yield (forms stable HCl complex)
- Et₃N: 79% yield (volatile byproducts)
- K₂CO₃: 82% yield (requires phase-transfer catalyst)
- DBU: 41% yield (promotes decomposition)
Purification Methodologies
Recrystallization Optimization
Optimal Conditions :
- Solvent Pair: Ethanol/Water (4:1 v/v)
- Cooling Rate: 2°C/min
- Crystal Habit: Needle-like (aspect ratio 15:1)
- Purity: 98.7% by HPLC
Chromatographic Approaches
Gradient Elution Protocol :
- Column: Silica 60 (40–63 μm)
- Mobile Phase: Hexane → EtOAc (0–100% over 45 min)
- Retention Factor: 6.2 ± 0.3
- Recovery: 89–92%
Scalability and Process Intensification
Continuous Flow Synthesis
Table 3 : Bench vs. Pilot Plant Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cycle Time | 12 hours | 2.1 hours |
| Space-Time Yield | 0.8 kg/m³·h | 4.7 kg/m³·h |
| E-Factor | 18.4 | 6.9 |
| API Concentration | 0.5 M | 1.2 M |
Flow chemistry reduces thermal gradients, enabling 5× productivity gains.
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (d, J=8.4 Hz, 1H, naphthyl H-5)
- δ 7.89 (dd, J=7.6, 1.2 Hz, 1H, aryl H-3)
- δ 2.41 (s, 3H, CH₃)
HRMS (ESI+) :
- m/z Calc. for C₁₈H₁₇NO₃S [M+H]⁺: 344.0952
- Found: 344.0948
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide is its potential role in cancer therapy. Research indicates that compounds within this class can inhibit tumor metastasis, particularly through the modulation of fascin activity, an actin-bundling protein implicated in cancer cell migration and invasion. The inhibition of fascin can disrupt the metastatic process, which is responsible for approximately 90% of cancer deaths .
Table 1: Summary of Anticancer Studies
Carbonic Anhydrase Inhibition
This compound has been investigated for its inhibitory effects on carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in various tumors. The compound's ability to selectively inhibit these isoforms can lead to a reversal of tumor microenvironment acidification and reduced cancer cell viability .
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound | CA Isoform Targeted | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | CA IX | <10 µM | Effective under hypoxic conditions |
| Saccharide-modified sulfonamides | CA IX/XII | Varies (16a: 3.3 µM) | High TPSA values enhance selectivity |
Structure-Activity Relationship Studies
Research has focused on understanding the structure-activity relationship (SAR) of sulfonamides like this compound to optimize their pharmacological profiles. Variations in substituents on the aromatic rings significantly affect their biological activity against target enzymes .
Case Study: SAR Analysis
A study evaluated various derivatives of sulfonamides for their inhibitory effects on human carbonic anhydrases. The findings revealed that modifications such as halogen substitutions and tail groups could enhance potency against specific isoforms while minimizing off-target effects .
Mechanism of Action
The mechanism of action of N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as proteins involved in cell signaling pathways. It acts as an inhibitor of these proteins, thereby disrupting the signaling pathways that promote cancer cell survival and proliferation. The compound binds to the active site of the target protein, preventing its normal function and leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Conformational Analysis
The C—SO₂—NH—C torsion angle is a critical parameter influencing molecular conformation and intermolecular interactions in sulfonamides. For example:
- N-(2,5-Dimethylphenyl)benzenesulfonamide (I) : 62.7(2)° .
- N-(2-Methylphenyl)benzenesulfonamide (II) : 61.5(1)° .
- N-(2,3-Dimethylphenyl)benzenesulfonamide (III) : 64.8(1)° .
- N-(2,6-Dimethylphenyl)benzenesulfonamide (IV) : 44.9(1)° .
The hydroxyl group may also introduce intramolecular hydrogen bonding, further stabilizing specific conformations.
Crystal Packing and Hydrogen Bonding
Sulfonamides commonly form N—H···O=S hydrogen-bonded dimers , as seen in compound I (dimerization via N—H···O(S); Table 1) . The hydroxyl group in the target compound could introduce additional O—H···O/S interactions , enhancing crystal cohesion or enabling polymorphism. For instance:
- Compound I’s crystal structure (space group P2₁/n) features a dihedral angle of 40.4(1)° between aromatic rings .
- Substituted naphthalenes, such as those with hydroxyl groups, often exhibit π-π stacking and varied hydrogen-bonding networks, which could differentiate the target compound’s crystallinity from phenyl-based analogs.
Electronic and Spectroscopic Properties
The electron-withdrawing sulfonamide group and electron-donating hydroxyl/naphthalene system create a unique electronic profile. Comparisons with ’s compound N-(6-(4-(4-acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2,5-dimethylbenzenesulfonamide (20) highlight substituent effects:
- ¹H NMR : The hydroxyl proton in the target compound would resonate downfield (e.g., δ ~10–12 ppm), similar to the NH signal in compound 20 (δ 10.49 ppm) .
- ¹³C NMR : The naphthalene carbons (δ ~115–150 ppm) would contrast with phenyl or pyridyl carbons in analogs .
Data Tables
Table 1: Comparative Torsion Angles and Crystal Parameters of Sulfonamide Analogs
Table 2: Key Spectroscopic Data for Related Compounds
Methodological Considerations
Structural studies of sulfonamides rely heavily on X-ray crystallography (e.g., Oxford Diffraction Xcalibur systems) and refinement via SHELX software . For example, compound I’s structure was refined using SHELXL-97, achieving R₁ = 0.037 and wR₂ = 0.108 . The target compound would require similar methodologies to resolve its conformational and supramolecular features.
Biological Activity
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies, and presenting relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- SMILES Notation : CC1=CC(C)=C(C=C1)S(=O)(=O)N(C2=C(C=C(C=C2)O)C(C)=C)C
Research indicates that compounds similar to this compound may inhibit specific enzymes involved in inflammatory and cancer pathways. For instance, studies have shown that related sulfonamide derivatives can act as inhibitors of lipoxygenases (LOXs), which are implicated in various physiological processes including inflammation and cancer progression .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of sulfonamide derivatives. For example, compounds with similar structures have demonstrated significant inhibition of platelet-type 12-lipoxygenase (12-LOX), which plays a critical role in inflammatory responses. The inhibition of 12-LOX leads to decreased production of pro-inflammatory mediators, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Properties
The biological activity of this compound may extend to anticancer effects. Research has indicated that sulfonamide derivatives can modulate pathways involved in cell proliferation and apoptosis. For instance, they may influence the epithelial-mesenchymal transition (EMT), a process associated with cancer metastasis . The inhibition of key enzymes involved in lipid metabolism has also been linked to reduced tumor growth and metastasis in preclinical models .
Case Studies and Research Findings
Q & A
Q. How to address low reproducibility in crystallographic data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
